molecular formula C13H14N4O3 B11478258 6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-methyl-2'H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11478258
M. Wt: 274.28 g/mol
InChI Key: BMRWNUGNONREHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[321]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to generate complex molecules in a single step. One common method involves the cyclocondensation of isatins, pyrazolones, and malononitrile in aqueous media, often using a nanocatalyst such as SBA-Pr-NHQ .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing water as a solvent and ultrasound as an energy source, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 6’-amino-3’-methyl-2-oxo-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile
  • 6’-amino-3’-methyl-2-oxo-1’-phenyl-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile

Uniqueness

Compared to similar compounds, 6’-amino-3’-methyl-2’H-spiro[7,8-dioxabicyclo[3.2.1]octane-2,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

6-amino-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-6,8-dioxabicyclo[3.2.1]octane]-5-carbonitrile

InChI

InChI=1S/C13H14N4O3/c1-6-9-11(17-16-6)20-10(15)8(4-14)13(9)3-2-7-5-18-12(13)19-7/h7,12H,2-3,5,15H2,1H3,(H,16,17)

InChI Key

BMRWNUGNONREHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CCC4COC3O4)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.